molecular formula C16H25NO2 B13798947 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid CAS No. 791029-82-8

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid

Katalognummer: B13798947
CAS-Nummer: 791029-82-8
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: MMLKALDRWYPPGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid is an organic compound that features a phenyl group attached to a butanoic acid backbone, with a di(propan-2-yl)amino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid typically involves the following steps:

    Formation of the Butanoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules. For instance, a Grignard reaction can be used to form the carbon chain.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Di(propan-2-yl)amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and amino groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The di(propan-2-yl)amino group can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

791029-82-8

Molekularformel

C16H25NO2

Molekulargewicht

263.37 g/mol

IUPAC-Name

4-[di(propan-2-yl)amino]-2-phenylbutanoic acid

InChI

InChI=1S/C16H25NO2/c1-12(2)17(13(3)4)11-10-15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19)

InChI-Schlüssel

MMLKALDRWYPPGN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CCC(C1=CC=CC=C1)C(=O)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.